4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)benzamide
説明
This compound is a quinazoline derivative featuring a 6-bromo substitution, a 4-oxo group, and a 2-sulfanylidene (thione) moiety. The quinazoline core is linked via a methyl group to a benzamide scaffold, with the N-substituent being a 3-methoxypropyl group. The synthesis of analogous compounds involves multi-step protocols, such as coupling reactions using reagents like HATU and DIPEA ().
特性
CAS番号 |
422287-61-4 |
|---|---|
分子式 |
C20H20BrN3O3S |
分子量 |
462.36 |
IUPAC名 |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)benzamide |
InChI |
InChI=1S/C20H20BrN3O3S/c1-27-10-2-9-22-18(25)14-5-3-13(4-6-14)12-24-19(26)16-11-15(21)7-8-17(16)23-20(24)28/h3-8,11H,2,9-10,12H2,1H3,(H,22,25)(H,23,28) |
InChIキー |
OTZQEOPAEFGHLG-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
溶解性 |
not available |
製品の起源 |
United States |
生物活性
The compound 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)benzamide is a synthetic organic molecule belonging to the quinazolinone derivatives family. Its complex structure includes a quinazolinone core, a bromine atom, and a benzamide moiety, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 481.4 g/mol. The presence of various functional groups enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H24BrN4O2S |
| Molecular Weight | 481.4 g/mol |
| Structural Features | Quinazolinone core, bromine, benzamide |
Antitumor Properties
Research indicates that the compound exhibits significant antitumor activity . The mechanism involves the inhibition of specific enzymes and receptors that are crucial in tumor growth and proliferation. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating apoptotic pathways and inhibiting cell cycle progression.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens. Studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infectious diseases. The mechanism appears to involve disruption of bacterial cell walls and interference with metabolic pathways essential for bacterial survival.
COX-2 Inhibition
Another notable activity is its potential as a COX-2 inhibitor . Compounds with similar structures have been shown to possess anti-inflammatory properties by selectively inhibiting the COX-2 enzyme, which plays a key role in inflammation and pain pathways. Preliminary data suggest that this compound may exhibit comparable inhibitory effects, contributing to its therapeutic profile in inflammatory conditions.
Case Studies
-
Antitumor Efficacy Study
- A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast and lung cancer cells. Results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics.
- Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis.
-
Antimicrobial Activity Assessment
- In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL.
- The study highlighted its potential as an alternative treatment for antibiotic-resistant infections.
-
Inflammation Model
- In an animal model of inflammation, administration of the compound resulted in reduced paw edema compared to control groups, supporting its role as a COX-2 inhibitor.
The biological activity of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)benzamide can be attributed to:
- Enzyme Inhibition : Interference with key enzymes involved in cancer metabolism and inflammatory responses.
- Apoptosis Induction : Activation of apoptotic pathways leading to cell death in tumor cells.
- Antimicrobial Action : Disruption of microbial cell integrity and function.
類似化合物との比較
Comparison with Similar Compounds
Structural Variations in the Quinazoline Core
- Target Compound : 6-Bromo-4-oxo-2-sulfanylidene-1H-quinazoline core.
- Compound 10 (): Features a 6-bromo-2,4-dioxo-1,2-dihydroquinazoline core with a 4-bromobenzyl substitution at N-1.
- Compound 52 (): Contains a 4-isopropylbenzyl group at N-1 and a 4-oxo group.
- Compound 1z (): Includes a 6-bromo-4-oxo core with a 3,4,5-trimethoxystyryl substituent at position 2.
Key Insight : The sulfanylidene group in the target compound replaces the 2-oxo group found in many analogs, which may enhance hydrogen-bonding interactions in enzymatic targets.
Benzamide Substituent Modifications
- Target Compound : N-(3-Methoxypropyl) group, enhancing hydrophilicity.
- Compound 16 (): N-(3-Trifluoromethylphenyl) substituent, introducing strong electron-withdrawing effects.
- Compound in : N-(2-Methoxybenzyl) group, combining aromaticity with methoxy flexibility.
Key Insight : The 3-methoxypropyl group in the target compound likely improves solubility compared to aromatic substituents, which could enhance bioavailability.
Data Tables
Table 1: Structural and Functional Comparison of Quinazoline Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
